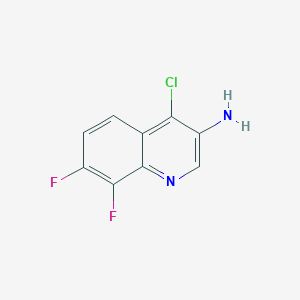

4-Chloro-7,8-difluoroquinolin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-7,8-difluoroquinolin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClF2N2/c10-7-4-1-2-5(11)8(12)9(4)14-3-6(7)13/h1-3H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQKJDQYRLMUVOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=NC=C(C(=C21)Cl)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 4 Chloro 7,8 Difluoroquinolin 3 Amine and Analogous Structures

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for halogenated quinolines. This reaction involves the displacement of a halide by a nucleophile, proceeding through a Meisenheimer complex intermediate. The stability of this intermediate, and thus the reaction rate, is heavily influenced by the presence of electron-withdrawing groups on the aromatic ring. wikipedia.org

Reactivity Profiles of Halogenated Quinolines Towards Nucleophiles

Halogenated quinolines exhibit a range of reactivity towards nucleophiles, which is dependent on the nature and position of the halogen substituents. The pyridine-like nitrogen atom in the quinoline (B57606) ring system activates the ring towards nucleophilic attack, particularly at the C2 and C4 positions. rsc.org This activation, combined with the presence of halogens, makes these positions susceptible to substitution by various nucleophiles such as amines, alcohols, and thiols. mdpi.commdpi.com

For instance, studies on 2- and 4-halogenoquinolines have shown that they readily undergo reactions with nucleophiles like methoxide (B1231860) ions and piperidine. rsc.org The general order of leaving group ability in SNAr reactions is often F > Cl > Br > I, which is contrary to the trend observed in aliphatic nucleophilic substitution (SN2) reactions. nih.gov This is because the rate-determining step in many SNAr reactions is the initial attack of the nucleophile to form the Meisenheimer complex, a step that is accelerated by the strong electron-withdrawing inductive effect of fluorine. stackexchange.com

Influence of Chlorine and Fluorine Substituents on SNAr Pathways and Rates

The presence of both chlorine and fluorine substituents on the quinoline ring, as in 4-Chloro-7,8-difluoroquinolin-3-amine, introduces a competitive scenario for nucleophilic attack. The relative reactivity of these halogens is a key determinant of the reaction's outcome.

Fluorine's high electronegativity makes the carbon atom to which it is attached highly electrophilic, favoring nucleophilic attack at that position. stackexchange.com This is often referred to as the "element effect" in SNAr reactions. nih.gov However, the position of the halogen also plays a critical role. Halogens at the C4 position of the quinoline ring are generally more reactive towards nucleophilic substitution than those on the carbocyclic ring. This is due to the ability of the heterocyclic nitrogen to stabilize the negative charge of the Meisenheimer intermediate through resonance.

In the case of this compound, the chlorine at the C4 position is expected to be the most labile leaving group in SNAr reactions. This is because the C4 position is activated by the ring nitrogen, and while fluorine is generally a better leaving group in SNAr, the positional activation at C4 often outweighs the inherent reactivity of the C-F bond, especially when compared to C-F bonds on the benzenoid ring.

The following table summarizes the general reactivity trends of halogens in SNAr reactions on quinoline systems:

| Halogen | Position on Quinoline Ring | General Reactivity | Key Influencing Factors |

| Chlorine | C4 | High | Activation by ring nitrogen, good leaving group ability. |

| Fluorine | C7, C8 | Lower than C4-Cl | Less activation compared to C4, but still susceptible to substitution under forcing conditions due to the electron-withdrawing nature of fluorine. |

Regioselectivity of Amination and Other Nucleophilic Attack Patterns

The regioselectivity of nucleophilic attack on polysubstituted quinolines is a crucial aspect of their chemistry. In molecules like this compound, the C4 position is the most probable site for nucleophilic attack, including amination. This is a well-documented phenomenon in related systems like 2,4-dichloroquinazolines, where substitution consistently occurs at the 4-position first. nih.gov

For example, the reaction of 4-chloro-8-methylquinolin-2(1H)-one with various nucleophiles such as thiourea, hydrazine, and amines results in the selective substitution of the C4-chloro group. mdpi.com This regioselectivity is driven by the superior ability of the nitrogen atom in the quinoline ring to stabilize the intermediate formed upon nucleophilic attack at the C4 position.

Electrophilic Substitution Reactions on the Quinoline Ring System

While the quinoline ring is generally electron-deficient and thus less reactive towards electrophilic substitution than benzene (B151609), these reactions can still occur, typically on the carbocyclic (benzene) ring. wikipedia.orgbyjus.com The directing effects of the existing substituents play a major role in determining the position of the incoming electrophile.

The amine group at the C3 position is an activating group and an ortho-, para-director. However, under the acidic conditions often required for electrophilic aromatic substitution, the amine group will be protonated to form an ammonium (B1175870) salt, which is a deactivating group and a meta-director. The fluorine atoms at C7 and C8 are deactivating groups but are ortho-, para-directing. The chlorine at C4 is also a deactivating ortho-, para-director.

Given the deactivating nature of the quinoline nitrogen and the halogen substituents, electrophilic substitution on this compound would be challenging. If it were to occur, the position of substitution would be a complex outcome of the competing directing effects of all the substituents. Generally, electrophilic attack is favored on the benzenoid ring of the quinoline system.

Chemical Transformations of the Amine Functionality (e.g., Acylation, Alkylation, Diazotization)

The primary amine group at the C3 position of this compound is a versatile functional handle for further chemical modifications.

Acylation: The amine can readily react with acylating agents such as acyl chlorides or anhydrides to form the corresponding amides. This reaction is often used to protect the amine group or to introduce new functionalities. For example, 3-amino-2-quinolones have been shown to undergo acylation with acyl chlorides and sulfonyl chlorides. researchgate.netcapes.gov.br

Alkylation: Alkylation of the amine group can be achieved using alkyl halides, although over-alkylation to form secondary and tertiary amines can be an issue. Reductive amination with aldehydes or ketones provides a more controlled method for mono-alkylation.

Diazotization: The primary aromatic amine can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). Diazonium salts are highly versatile intermediates that can be subsequently converted into a wide range of functional groups, including halides, hydroxyl, cyano, and can also participate in coupling reactions to form azo compounds.

Metal-Catalyzed Cross-Coupling Reactions Involving Halogenated Quinoline Derivatives

Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions, are powerful tools for the synthesis of substituted quinolines. nih.gov The halogen atoms on the quinoline ring serve as excellent handles for these transformations. researchgate.net

The reactivity of the different carbon-halogen bonds in these reactions generally follows the order C-I > C-Br > C-Cl, which is related to the bond dissociation energies. nih.gov Therefore, in a molecule containing multiple different halogens, selective cross-coupling can often be achieved.

In the context of this compound, the C4-Cl bond would be the most likely site for oxidative addition to a palladium(0) catalyst, making it the primary position for cross-coupling reactions. For example, palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-aryl-4-chloro-3-iodoquinolines with arylboronic acids has been shown to proceed selectively at the C3-I bond initially, followed by reaction at the C4-Cl bond under more forcing conditions. nih.gov This demonstrates the feasibility of sequential and selective cross-coupling on polyhalogenated quinolines.

The following table provides a summary of potential metal-catalyzed cross-coupling reactions for a chloro-substituted quinoline:

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Boronic acid or ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Aryl- or vinyl-substituted quinoline |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Alkynyl-substituted quinoline |

| Heck | Alkene | Pd catalyst, Base | Alkenyl-substituted quinoline |

| Buchwald-Hartwig | Amine | Pd catalyst, Ligand, Base | Amino-substituted quinoline |

| Stille | Organostannane | Pd catalyst | Aryl-, vinyl-, or alkyl-substituted quinoline |

Applications of Suzuki, Stille, Heck, and Sonogashira Coupling Reactions

The presence of a chlorine atom at the C4 position of the quinoline ring in this compound makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with a halide. For this compound, a Suzuki-Miyaura coupling would enable the introduction of a wide range of aryl or vinyl substituents at the C4 position. The general reaction is catalyzed by a palladium(0) complex in the presence of a base. The reactivity of 4-chloroquinolines in Suzuki reactions has been demonstrated, although the specific electronic effects of the 7,8-difluoro and 3-amino substituents would influence the reaction conditions required for optimal yield. For instance, the electron-withdrawing nature of the fluorine atoms may enhance the electrophilicity of the C4 carbon, potentially facilitating the oxidative addition step in the catalytic cycle. A study on the Suzuki-Miyaura cross-coupling of 4,7-dichloroquinoline (B193633) with arylboronic acids using phosphine-free palladium catalysis in water showed that the 4-chloro position is reactive, yielding 7-chloro-4-phenylquinoline. nih.gov

Stille Coupling: The Stille reaction utilizes organotin reagents as coupling partners. Similar to the Suzuki coupling, this method would allow for the formation of a C-C bond at the C4 position of the quinoline core. The reaction is generally tolerant of a wide variety of functional groups, which would be advantageous given the presence of the amino group in the target molecule.

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is the reaction of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene. researchgate.net This would allow for the introduction of alkenyl groups at the C4 position of this compound. The reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle. researchgate.net

Sonogashira Coupling: This coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.gov For the target compound, a Sonogashira coupling would lead to the synthesis of 4-alkynyl-7,8-difluoroquinolin-3-amines. These alkynyl-substituted quinolines could serve as versatile intermediates for further synthetic transformations. The reaction is typically carried out under mild conditions with a palladium catalyst, a copper co-catalyst, and an amine base. nih.gov

The following table summarizes the potential products from these cross-coupling reactions with this compound.

| Coupling Reaction | Coupling Partner | Potential Product Structure | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | 4-Aryl-7,8-difluoroquinolin-3-amine | Forms C(sp²)-C(sp²) bonds; generally high yields and functional group tolerance. |

| Stille | Organostannane (R-SnBu₃) | 4-Substituted-7,8-difluoroquinolin-3-amine | Tolerant of many functional groups; stoichiometric amounts of tin byproducts. |

| Heck | Alkene (R-CH=CH₂) | 4-Alkenyl-7,8-difluoroquinolin-3-amine | Forms C(sp²)-C(sp²) bonds with alkenes; stereoselective. |

| Sonogashira | Terminal alkyne (R-C≡CH) | 4-Alkynyl-7,8-difluoroquinolin-3-amine | Forms C(sp²)-C(sp) bonds; mild reaction conditions. |

C-H Arylation Studies on Quinoline N-Oxides and their Implications

Direct C-H arylation is an increasingly important tool in organic synthesis, offering a more atom-economical approach to the formation of C-C bonds compared to traditional cross-coupling reactions that require pre-functionalized starting materials. The study of C-H arylation on quinoline N-oxides provides valuable insights into the potential reactivity of the N-oxide derivative of this compound.

The N-oxide group acts as a directing group, influencing the regioselectivity of the C-H functionalization. Palladium-catalyzed C-H arylation of quinoline N-oxides typically occurs at the C2 position. um.es However, studies have shown that the regioselectivity can be switched to the C8 position by using other transition metals like ruthenium or rhodium. mdpi.comresearchgate.net For instance, a Ru(II)-catalyzed regioselective distal C(sp²)-H arylation of quinoline N-oxide with arylboronic acids has been reported to yield 8-arylquinolines. mdpi.com In this process, the Ru(II)-catalyst exhibits dual activity, facilitating both the distal C-H activation and the subsequent in-situ deoxygenation of the arylated quinoline N-oxide. mdpi.com

The electronic nature of the substituents on the quinoline N-oxide ring can significantly impact the reactivity and regioselectivity. In the case of the N-oxide of this compound, the electron-withdrawing difluoro substituents on the benzenoid ring would likely decrease the electron density of the entire ring system, potentially affecting the ease of C-H activation. Conversely, the amino group at the C3 position is electron-donating and could influence the directing effect of the N-oxide. The interplay of these electronic effects would be a critical factor in determining the outcome of a C-H arylation reaction.

The ability to selectively functionalize either the C2 or C8 position of the quinoline scaffold through C-H arylation of the corresponding N-oxide has significant implications for the synthesis of novel derivatives. This regiocontrol allows for the generation of diverse molecular architectures from a common intermediate, which is highly valuable in the context of drug discovery and development.

The following table presents a summary of regioselective C-H arylation observed in quinoline N-oxides with different catalytic systems.

| Catalyst System | Position of Arylation | Typical Arylating Agent | Reference |

|---|---|---|---|

| Pd(OAc)₂ | C2 | Arenes, Aryl halides | um.es |

| [RuCl₂(p-cymene)]₂ | C8 | Arylboronic acids | mdpi.com |

| [RhCp*Cl₂]₂ | C8 | Arylboronic acids | researchgate.net |

Ring Transformations and Rearrangement Reactions (e.g., involving fused aziridine (B145994) or cyclopropane (B1198618) rings)

The quinoline scaffold can be modified through various ring transformation and rearrangement reactions, particularly those involving strained three-membered rings like aziridine and cyclopropane fused to the quinoline core. These reactions can lead to the formation of novel and complex heterocyclic systems.

Reactions involving Fused Aziridine Rings: The synthesis of aziridino[2,3-c]quinolin-2-ones has been reported, and their subsequent ring-opening reactions can provide access to 3-aminoquinolin-2-ones. um.esresearchgate.net This transformation involves the cleavage of the aziridine ring, a reaction that can be catalyzed by silica (B1680970) gel. um.es Such reactions highlight a potential pathway for modifying the C2-C3 bond of a quinoline system. The reactivity of these fused aziridines is driven by the inherent strain of the three-membered ring.

Reactions involving Fused Cyclopropane Rings: Cyclopropa[c]quinolines are another class of strained fused-ring systems whose reactivity has been explored. For instance, energy-transfer-mediated cascade dearomative [2+2] cycloaddition/rearrangement reactions of quinoline derivatives with alkenes can provide access to fused 2D/3D ring systems that include cyclobutane (B1203170) and cyclopropane moieties. researchgate.net Furthermore, the ring-expansion of cyclopropa[c]quinolin-2-ones, promoted by a base like sodium hydride, can lead to the formation of 1-benzazepin-2-ones. um.es This rearrangement involves a 6π-electrocyclic ring opening followed by a researchgate.netrsc.org-hydride shift, as suggested by DFT calculations. um.es

Palladium(0)-catalyzed functionalization of a C(sp³)-H bond in a cyclopropane ring fused to a nitrogen-containing ring has been shown to lead to the synthesis of quinoline and tetrahydroquinoline derivatives. rsc.org This process is believed to proceed through the cleavage of a C-H bond and the formation of a C-C bond, with an in-situ opening of the cyclopropane ring to generate a dihydroquinoline intermediate. rsc.org

For a molecule like this compound, the formation of a fused aziridine or cyclopropane ring would likely involve the 2,3- or 3,4-positions. The subsequent ring-opening or rearrangement reactions of these hypothetical fused intermediates would be influenced by the electronic properties of the fluoro and amino substituents. For example, the electron-withdrawing fluorine atoms could affect the stability of charged intermediates or transition states during these transformations.

The table below provides examples of ring transformations involving quinoline-fused small rings.

| Starting Fused System | Reaction Conditions | Product Type | Transformation Type | Reference |

|---|---|---|---|---|

| Aziridino[2,3-c]quinolin-2-one | Silica gel | 3-Aminoquinolin-2-one | Ring-opening | um.es |

| Cyclopropa[c]quinolin-2-one | NaH | 1-Benzazepin-2-one | Ring-expansion | um.es |

| Quinoline derivative + Alkene | Iridium photocatalyst | Pyridine-fused 6-5-4-3- and 6-4-6-membered ring systems | [2+2] cycloaddition/rearrangement | researchgate.net |

| Intramolecular cyclopropane | Pd(0) catalyst | Quinoline/Tetrahydroquinoline | C-H functionalization/ring-opening | rsc.org |

Computational and Theoretical Studies on 4 Chloro 7,8 Difluoroquinolin 3 Amine and Quinoline Systems

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are instrumental in investigating the electronic structure and properties of quinoline (B57606) derivatives. rsc.orgresearchgate.netnih.gov These calculations provide a foundational understanding of the molecule's behavior at a quantum level.

The electronic properties of quinoline derivatives are largely governed by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transitions. nih.govscirp.orgschrodinger.com A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. scirp.org

DFT calculations are frequently employed to determine the energies of these orbitals and visualize their spatial distribution. For many quinoline derivatives, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is situated on the electron-deficient regions. rsc.org This distribution dictates the sites susceptible to electrophilic and nucleophilic attack. The calculated HOMO and LUMO energies can explain the charge transfer interactions occurring within the molecule, which are often responsible for its bioactivity. scirp.org

Calculated Molecular Orbital Energies for Representative Quinoline Derivatives

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Quinoline | -6.646 | -1.816 | 4.83 |

| 8-Hydroxy-2-methylquinoline | -8.475 | -5.218 | 3.257 |

| 5,7-dichloro-8-hydroxy-2-methylquinoline | -7.346 | -5.032 | 2.314 |

Quantum chemical calculations provide various electronic descriptors that help in predicting the reactivity and selectivity of chemical reactions. These descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. rsc.orgdntb.gov.ua For instance, the electrophilicity index can offer insights into how a molecule will interact with biological macromolecules. nih.gov

The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can identify the electron-rich and electron-poor regions of a molecule. arabjchem.org This information is crucial for predicting how a molecule will interact with other reagents. For quinoline derivatives, these maps can highlight the nucleophilic nitrogen atom and electrophilic carbon atoms, thereby guiding the prediction of reaction sites. arabjchem.org

The surrounding environment, particularly the solvent, can significantly influence the properties and reactivity of a molecule. Computational models can simulate the effects of different solvents on the electronic structure and stability of quinoline derivatives. bohrium.com These studies often reveal that intermolecular interactions, such as hydrogen bonding, play a crucial role in the behavior of these compounds in solution. nih.govrajpub.comresearchgate.net

For instance, studies on benzo[h]quinoline (B1196314) have shown that the crystalline phase and solvent can affect hydrogen bonding properties, sometimes leading to proton-sharing events. nih.gov Understanding these interactions is vital for predicting the behavior of these compounds in various chemical and biological systems.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving quinoline derivatives. nih.gov By calculating the energies of reactants, transition states, and products, researchers can map out the entire reaction pathway and determine the most favorable mechanism.

For example, DFT calculations have been used to investigate the oxidation of quinoline by quinoline 2-oxidoreductase. nih.gov These studies helped to identify the preferred site of interaction and confirmed the transition state structure, providing evidence for a concerted reaction mechanism. nih.gov Such computational insights are invaluable for understanding enzymatic reactions and designing more effective catalysts or inhibitors. The synthesis of quinoline derivatives through reactions like the Skraup, Combes, and Friedlander syntheses can also be mechanistically studied using computational methods to understand the intricate steps involved. iipseries.orgacs.org

Molecular Dynamics Simulations to Explore Adsorption Behavior and Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the movement and interactions of molecules over time. nih.govdoi.org This technique is particularly useful for exploring the adsorption of quinoline derivatives onto surfaces and their interactions with biological targets, such as proteins. arabjchem.orgnih.gov

MD simulations can reveal the stability of ligand-protein complexes, identify key intermolecular interactions like hydrogen bonds, and analyze conformational changes that occur upon binding. nih.govdoi.org For example, simulations of quinoline derivatives with target proteins have demonstrated the stability of the complexes and the importance of specific amino acid residues for binding. nih.govnih.gov These studies are crucial in the field of drug design for predicting the binding affinity and efficacy of potential drug candidates. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govresearchgate.netnih.gov This is achieved by correlating molecular descriptors, which are numerical representations of a molecule's properties, with its observed activity. dntb.gov.uanih.govdergipark.org.tr

For quinoline derivatives, QSAR models have been developed to predict various biological activities, including anticancer and antimicrobial effects. nih.govnih.govorientjchem.org The molecular descriptors used in these models can be derived from quantum chemical calculations and include electronic, thermodynamic, and topographic parameters. nih.gov Successful QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.govnih.govorientjchem.org

Common Molecular Descriptors Used in QSAR Studies of Quinoline Derivatives

| Descriptor Type | Examples | Information Provided |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole moment, Atomic charges | Describes the electronic distribution and reactivity of the molecule. |

| Thermodynamic | Enthalpy of formation, Gibbs free energy | Provides information on the stability and spontaneity of interactions. |

| Topographic/Steric | Molecular weight, van der Waals volume, Surface area | Relates to the size and shape of the molecule, influencing its fit into a binding site. |

| Hydrophobic | LogP | Indicates the molecule's partitioning between water and an organic solvent, affecting its bioavailability. |

In Silico Design and Virtual Screening of Quinoline Derivatives for Specific Chemical Properties

The in silico design and virtual screening of quinoline derivatives have become indispensable tools in the quest for novel molecules with specific and enhanced chemical properties. These computational techniques allow for the rapid and cost-effective evaluation of large libraries of virtual compounds, prioritizing those with the highest probability of desired activity. This approach significantly streamlines the drug discovery and materials science research processes by focusing laboratory efforts on the most promising candidates.

The versatility of the quinoline scaffold has made it a frequent subject of computational studies aimed at discovering agents with a wide array of biological activities, including anticancer, antimalarial, antibacterial, and antiviral properties. mdpi.comnih.gov Methodologies such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and pharmacophore-based screening are commonly employed to predict the interactions and properties of quinoline derivatives.

Molecular docking, for instance, is used to predict the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and interaction modes. mdpi.comijprajournal.com This is crucial for designing compounds that can effectively interact with biological targets. For example, in the search for new anticancer agents, molecular docking has been used to study the binding of quinoline derivatives to targets like serine/threonine protein kinases. mdpi.com

QSAR studies, both in 2D and 3D, establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scholarsresearchlibrary.comresearchgate.net These models help in identifying key structural features that are either beneficial or detrimental to the desired property. For instance, 3D-QSAR studies on quinoline derivatives as potential anticancer agents have identified regions where modifications to the molecule can enhance its activity. nih.govbiointerfaceresearch.com

Pharmacophore modeling, another powerful in silico tool, focuses on identifying the essential 3D arrangement of functional groups responsible for a molecule's biological activity. This information is then used to screen databases for other molecules that fit the pharmacophore model, potentially leading to the discovery of novel active compounds. acs.orgnih.gov

While specific computational studies on 4-Chloro-7,8-difluoroquinolin-3-amine are not extensively detailed in publicly available research, the principles and findings from studies on other quinoline derivatives provide a strong framework for how such investigations would be approached. The chloro and fluoro substituents on the quinoline ring of this particular compound are of interest for computational analysis, as halogens can significantly influence electronic properties, binding interactions, and metabolic stability.

The following data tables showcase representative findings from in silico studies on various quinoline derivatives, illustrating the types of data generated and the insights gained from such computational approaches.

Table 1: Representative Molecular Docking Results of Quinoline Derivatives Targeting Various Proteins

| Quinoline Derivative Class | Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

| Pyrimidine-containing quinolines | HIV Reverse Transcriptase | 4I2P | -10.675 | - | nih.gov |

| 2H-thiopyrano[2,3-b]quinolines | CB1a (Anticancer target) | 2IGR | -5.3 to -6.1 | ILE-8, ILE-18, LYS-7, LYS-11, VAL-14 | nih.gov |

| Quinoline-thiadiazoles | Cyclooxygenase-1 (COX-1) | - | -8.56 to -5.87 | - | proquest.com |

| Substituted quinolines | Aurora A kinase | 3FDN | - | Arg 137, Thr 217, Lys 162, Ala 213 | orientjchem.org |

| 7-ethyl-10-hydroxycamptothecin derivatives | Topoisomerase I | - | -9.0 to -10.3 | - | mdpi.com |

| 7-ethyl-10-hydroxycamptothecin derivatives | Bromodomain-containing protein 4 (BRD4) | - | -6.6 to -8.0 | - | mdpi.com |

| 7-ethyl-10-hydroxycamptothecin derivatives | ATP-binding cassette sub-family G member 2 (ABCG2) | - | -8.0 to -10.0 | PHE439, VAL546, ASN436 | mdpi.com |

| 8-hydroxyquinolines | GLI1 | - | - | His220, Thr224, Thr243 | acs.orgnih.gov |

Table 2: Summary of QSAR Models for Different Activities of Quinoline Derivatives

| Activity | QSAR Model Type | Number of Compounds | Key Statistical Parameters | Reference |

| Anti-gastric cancer | 3D-QSAR (CoMFA) | 33 | R² (training) = 0.931, Q² = 0.625, R² (test) = 0.875 | mdpi.com |

| Antimalarial | CoMFA, CoMSIA, HQSAR | 49 | q² = 0.69 - 0.80, r² = 0.79 - 0.80, r²pred = 0.61 - 0.72 | nih.gov |

| Antitubercular | 2D-QSAR | 35 | r² = 0.9182, q² = 0.8160, pred_r² = 0.6422 | scholarsresearchlibrary.com |

| Anti-DENV virus | 3D-QSAR, HQSAR | 29 | HQSAR: Q² = 0.83, R² = 0.95 | researchgate.net |

| Antimalarial | 2D/3D-QSAR | - | r²test (CoMFA) = 0.878, r²test (CoMSIA) = 0.876, r²test (2D-QSAR) = 0.845 | mdpi.com |

| Anticancer (Hepatocellular Carcinoma) | 3D-QSAR (CoMFA/CoMSIA) | 30 | CoMFA: R² = 0.98, Q² = 0.68, r²ext = 0.96; CoMSIA: R² = 0.98, Q² = 0.57, r²ext = 0.97 | biointerfaceresearch.com |

These tables underscore the power of computational methods to guide the design of new quinoline derivatives. By predicting how structural modifications will affect a compound's properties, researchers can more efficiently develop molecules with improved efficacy and specificity for a wide range of applications.

Investigation of Biological Activities and Structure Activity Relationships Sar of 4 Chloro 7,8 Difluoroquinolin 3 Amine Analogues in Vitro/preclinical Focus

General Overview of Quinoline (B57606) Derivatives' Broad Biological Spectrum

The quinoline scaffold, a fused bicyclic heterocycle containing a benzene (B151609) and a pyridine (B92270) ring, is recognized as a "privileged structure" in medicinal chemistry. nih.gov This designation stems from the ability of quinoline-based compounds to interact with a wide variety of biological targets, resulting in a remarkably broad spectrum of pharmacological activities. biointerfaceresearch.com Historically, the most famous quinoline derivatives are the cinchona alkaloids, particularly quinine, which has been used for centuries to treat malaria. This foundational discovery paved the way for the synthesis of numerous analogues, such as chloroquine (B1663885) and mefloquine, which became cornerstone therapies for malaria. biointerfaceresearch.com

Beyond their profound antimalarial effects, quinoline derivatives have demonstrated efficacy across a vast range of therapeutic areas. They are a cornerstone of many antibacterial agents, particularly the fluoroquinolone class (e.g., ciprofloxacin (B1669076) and levofloxacin), which are widely used to treat bacterial infections. researchgate.net The biological activity of quinolines extends to antifungal, antiviral, anticancer, anti-inflammatory, anticonvulsant, and antitubercular properties. nih.govnih.gov This versatility has driven extensive research, leading to the development of numerous synthetic quinoline-based drugs for various diseases. nih.gov The adaptability of the quinoline nucleus allows for functionalization at multiple positions, enabling medicinal chemists to fine-tune the pharmacological profile of the resulting molecules to achieve desired therapeutic effects. nih.gov

Structure-Activity Relationship (SAR) Studies of Halogenated Aminoquinolines

The biological activity of quinoline derivatives is highly dependent on the nature, position, and orientation of various substituents on the core ring structure. Structure-Activity Relationship (SAR) studies are crucial for understanding how these modifications influence efficacy and for designing more potent and selective therapeutic agents. Among the most impactful modifications are the introduction of halogen atoms and amino groups, leading to the class of halogenated aminoquinolines.

SAR studies on 4-aminoquinolines, for instance, have been pivotal in the development of antimalarial drugs. These studies have established that a halogen, typically chlorine, at the 7-position of the quinoline ring is often crucial for activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. nih.govoup.com The basic amino side chain at the 4-position is also a key determinant of activity, influencing the compound's ability to accumulate in the parasite's acidic food vacuole. nih.gov The flexibility and length of this side chain, along with the nature of the terminal amino group, are critical parameters that are systematically modified to optimize potency. nih.gov

The incorporation of halogen atoms into the quinoline scaffold is a powerful strategy for modulating biological activity. Halogens can influence a molecule's lipophilicity, electronic distribution, metabolic stability, and binding interactions with target proteins. The specific halogen (e.g., fluorine, chlorine, bromine) and its position on the quinoline ring have distinct effects on the pharmacological profile.

The presence of a chlorine atom, particularly at the C-7 position, is a well-established feature in many potent antimalarial 4-aminoquinolines like chloroquine and amodiaquine. plos.orgresearchgate.net This substitution is known to enhance the drug's activity, especially against resistant parasite strains. nih.govnih.gov In other contexts, such as antibacterial agents, the 7-chloro group also plays a significant role. For example, in the development of 8-nitrofluoroquinolones, the 7-chloro substituent is a key precursor that is replaced by various amines to generate active compounds. nih.govnih.gov Studies have shown that chlorinated quinoline derivatives often exhibit potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comresearchgate.net

Fluorine substitution has become increasingly important in modern drug design. The introduction of fluorine atoms can significantly alter a molecule's properties, often improving metabolic stability and membrane permeability. In the context of quinolones, fluorine at the C-6 position and a substituent at C-7 are characteristic features of the highly successful fluoroquinolone antibiotics. nih.gov The difluoro substitution pattern, as seen in 4-Chloro-7,8-difluoroquinolin-3-amine, is less common but represents an area of interest for developing novel agents. Studies on fluorinated quinoline analogues have demonstrated their potential as effective antifungal agents against various phytopathogenic fungi. mdpi.com The electron-withdrawing nature of fluorine can profoundly influence the electronic properties of the quinoline ring, thereby affecting its interaction with biological targets.

While the 4-amino and 8-aminoquinoline (B160924) scaffolds have been extensively studied, the 3-aminoquinoline (B160951) substitution pattern has also emerged as a critical determinant for certain biological activities. The position of the amino group fundamentally alters the molecule's geometry, basicity, and hydrogen-bonding capabilities, directing its activity towards different biological targets.

Research has shown that substitution at the 3-position of the quinoline ring is an absolute requirement for the activity of certain selective α2C-adrenoceptor antagonists. acs.org This highlights the critical role of the C-3 substituent in orienting the molecule correctly within the receptor's binding pocket. acs.org Furthermore, a specific halogenated 3-aminoquinoline derivative, 3-amino-7-chloro-3,4-dihydro-1-hydroxycarbostyril, was found to possess fungistatic activity against Cryptococcus neoformans, demonstrating the potential of this scaffold in developing antifungal agents. nih.gov The synthesis of various functionalized 3-aminoquinolines has yielded compounds with moderate antiplasmodial and promising antifungal activities, confirming that the 3-amino scaffold is a viable template for discovering new antimicrobial agents. bohrium.com

The biological profile of halogenated aminoquinolines can be further diversified and optimized by introducing other substituents or by creating hybrid molecules. The addition of a nitro group at the C-8 position, for example, has been shown to facilitate the nucleophilic substitution of a chloro group at C-7, a key step in synthesizing a variety of fluoroquinolone derivatives. nih.govnih.gov The nature of the substituent introduced at C-7 significantly impacts the antibacterial spectrum; more lipophilic groups tend to enhance activity against Gram-positive strains. nih.govnih.gov

In Vitro Biological Activity Screening

Analogues of this compound, specifically other halogenated quinolines, have been the subject of numerous in vitro antimicrobial screening studies. These investigations have confirmed the potential of this class of compounds against a range of clinically relevant bacteria and fungi. The data, often presented as Minimum Inhibitory Concentration (MIC) values, provide a quantitative measure of a compound's potency.

Antibacterial Activity:

Halogenated quinolines have demonstrated significant antibacterial activity, particularly against Gram-positive pathogens. rsc.org Studies on various derivatives have shown efficacy against strains such as Staphylococcus aureus (including MRSA), Bacillus subtilis, and Enterococcus faecalis. nih.govmdpi.comnih.gov For instance, certain 8-nitrofluoroquinolone derivatives bearing a 7-chloro group, when substituted with aniline (B41778) or its derivatives, showed good activity against S. aureus with MIC values in the low microgram per milliliter range. nih.govnih.gov The specific substitutions on the quinoline core are critical; for example, some studies found that an unsubstituted phenolic group at the C-8 position was essential for the antistaphylococcal activity of quinoline-5-sulfonamides. mdpi.com

Table 1: In Vitro Antibacterial Activity of Selected Halogenated Quinoline Analogues

Compound/Analogue Class Bacterial Strain MIC (μg/mL) Reference 7-Anilino-8-nitrofluoroquinolone (p-toluidine deriv.) S. aureus ~2-5 nih.gov 7-Anilino-8-nitrofluoroquinolone (p-chloroaniline deriv.) S. aureus ~2-5 nih.gov Aminated Quinolinequinone (AQQ8) S. aureus (ATCC 29213) 4.88 nih.gov Aminated Quinolinequinone (AQQ9) S. aureus (ATCC 29213) 2.44 nih.gov Aminated Quinolinequinone (AQQ6) E. faecalis (ATCC 29212) 78.12 nih.gov 2,3-disubstituted quinoxaline (B1680401) (Compound 2d) E. coli 8 2,3-disubstituted quinoxaline (Compound 3c) E. coli 8 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) S. aureus (MRSA) Comparable to oxacillin acs.org

Antifungal Activity:

The potential of quinoline derivatives as antifungal agents is also well-documented. Halogenated quinolines, in particular, have shown potent activity against pathogenic yeasts like Candida albicans and Cryptococcus neoformans. nih.govresearchgate.netdntb.gov.ua Some analogues were capable of inhibiting fungal growth at nanomolar concentrations and could even eradicate mature biofilms, which are notoriously resistant to conventional antifungal drugs. nih.govresearchgate.net Studies on 3-aminoquinoline derivatives have also revealed promising activity against fungi such as Aspergillus flavus. bohrium.com A specific halogenated 3-aminoquinoline, 3-amino-7-chloro-3,4-dihydro-1-hydroxycarbostyril (CBS), was found to be fungistatic against several clinical strains of C. neoformans with an MIC as low as 0.2 μg/mL. nih.gov

Table 2: In Vitro Antifungal Activity of Selected Halogenated Quinoline Analogues

Compound/Analogue Class Fungal Strain MIC (μg/mL) Reference Halogenated Quinoline (HQ) Analogues (4 compounds) C. albicans 0.03 - 0.04 (100 nM) [1, 3] Halogenated Quinoline (HQ) Analogues (16 compounds) C. neoformans 0.01 - 0.27 (50-780 nM) [1, 3] 3-amino-7-chloro-3,4-dihydro-1-hydroxycarbostyril (CBS) C. neoformans (several strains) 0.2 nih.gov Functionalized (hydroxyalkylamino)quinoline A. flavus Potent activity noted biointerfaceresearch.com 8-Hydroxyquinoline (Parent compound) Diploid fungi and yeast 0.5 - 2.0 (3.44–13.78 µM) researchgate.net 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) Candida species Not specified, but showed activity acs.org Fluorinated Quinoline Analog (2g) R. solani Inhibition rate of 80.8% at 50 µg/mL

Anticancer Activity in Model Cell Lines

Analogues of 4-aminoquinoline (B48711) have shown significant promise as anticancer agents, with research demonstrating their ability to inhibit cancer cell growth, induce programmed cell death (apoptosis), and interfere with specific molecular targets crucial for tumor progression.

A number of studies have reported the potent antiproliferative effects of 4-aminoquinoline derivatives against a variety of human cancer cell lines. For example, a series of synthesized 4-aminoquinoline derivatives demonstrated significant cytotoxic effects against human breast tumor cell lines MCF7 and MDA-MB468. nih.gov One particular compound, N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine, was found to be especially potent against MDA-MB-468 cells. nih.gov Another compound, butyl-(7-fluoro-quinolin-4-yl)-amine, showed strong effects on MCF-7 cells. nih.gov

The antiproliferative activity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cell population. The table below summarizes the antiproliferative activities of various 4-aminoquinoline analogues against different cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | 7.35 | nih.gov |

| butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 | 8.22 | nih.gov |

| 4-(2-benzylidenehydrazinyl)-6-methoxy-2-methylquinoline | HepG2 | 0.87 | nih.gov |

| 5-isopropyloxycarbonyl-6-methyl-4-(2-nitrophenyl)-2-[(7-chloroquinolin-4-ylamino)butylamino] pyrimidine | P. falciparum (K1, CQR) | 0.0036 | nih.gov |

A key mechanism through which many anticancer agents exert their effects is the induction of apoptosis, or programmed cell death. Several quinoline derivatives have been shown to trigger apoptotic pathways in cancer cells. For instance, the quinoline derivative PQ1, 6-methoxy-8-[(3-aminopropyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline, induces apoptosis in T47D breast cancer cells through the activation of both caspase-8 and caspase-9. nih.govresearchgate.net Caspase-8 is a key initiator of the extrinsic apoptotic pathway, while caspase-9 is central to the intrinsic (mitochondrial) pathway. The activation of these caspases leads to the cleavage of downstream effector caspases, such as caspase-3, ultimately resulting in the dismantling of the cell. nih.gov

Studies with PQ1 have shown that it enhances the levels of the pro-apoptotic protein Bax and promotes the release of cytochrome c from the mitochondria into the cytosol, further confirming the involvement of the intrinsic apoptotic pathway. researchgate.net Pre-treatment of cancer cells with caspase inhibitors was able to suppress the cell death induced by PQ1, providing strong evidence for its caspase-dependent apoptotic mechanism. nih.gov Another study on a second-generation substituted quinoline, PQ7, also demonstrated its ability to induce apoptosis, as evidenced by the up-regulation of active caspase-9. iiarjournals.org Furthermore, some pyrazolo[3,4-h]quinolines have been found to induce apoptosis with significant involvement of lysosomes and mitochondria. nih.gov

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer. Consequently, they are major targets for anticancer drug development. Several 4-aminoquinoline and 4-anilinoquinoline derivatives have been identified as potent inhibitors of various protein kinases. For example, a novel series of 4-aminoquinoline-based derivatives were designed and synthesized as inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2), a key mediator of immune and inflammatory signaling. researchgate.net One compound from this series exhibited a high affinity for RIPK2 with an IC50 value of 5.1 nM and demonstrated excellent selectivity over other kinases. researchgate.net

Anilinoquinolines have also been identified as potent and narrow-spectrum inhibitors of Cyclin G Associated Kinase (GAK). nih.gov The table below presents the inhibitory activities of selected 4-aminoquinoline analogues against specific protein kinases.

| Compound | Target Kinase | Inhibitory Activity (IC50/Ki) | Reference |

|---|---|---|---|

| 4-aminoquinoline derivative 14 | RIPK2 | 5.1 nM (IC50) | researchgate.net |

| 7-iodo-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine 16 | PKN3 | 14 nM (IC50) | nih.gov |

| 6-chloro quinoline analogue 8 | PKN3 | 70 nM (IC50) | nih.gov |

Antileishmanial and Antiprotozoal Activities (in vitro models)

Quinoline-based scaffolds are a cornerstone in the development of antiprotozoal agents. In vitro studies have demonstrated the potent activity of various 4-chloroquinoline (B167314) analogues against a range of protozoan parasites, including those responsible for leishmaniasis, malaria, and trypanosomiasis.

A series of novel ω-aminoacyl and -alkyl derivatives of 7-chloroquinolin-4-amine (B103981) were evaluated for their antiprotozoal effects. brieflands.com While exhibiting only moderate activity against Trypanosoma brucei rhodesiense, these compounds showed very promising antiplasmodial activity. brieflands.com Several derivatives demonstrated activity in low nanomolar concentrations against both the sensitive (NF54) and multiresistant (K1) strains of Plasmodium falciparum. brieflands.com Notably, the activity of these new compounds was significantly less affected by resistance mechanisms compared to the standard drug chloroquine. brieflands.com

In the context of leishmaniasis, a chloroquinolin derivative, 7-chloro-N,N-dimethylquinolin-4-amine, was found to be highly effective against both Leishmania infantum and Leishmania amazonensis. science.gov It displayed high selectivity indices against both the promastigote and amastigote forms of the parasites. science.gov Further studies with 7-chloro-4-quinolinylhydrazone derivatives identified compounds active against intracellular amastigotes of L. amazonensis, with preliminary mechanism-of-action studies suggesting that the antileishmanial effects are mediated by mitochondrial dysfunction. eurekaselect.com Similarly, hybrids of 2-(7-chloroquinolin-4-ylamino)ethanol and substituted benzoic acids showed a potential leishmanicidal effect against Leishmania mexicana promastigotes, with IC50 values below 10 µM. tandfonline.com These compounds were shown to induce the collapse of the parasite's mitochondrial electrochemical membrane potential. tandfonline.com

Structure-activity relationship (SAR) studies on quinoline–metronidazole hybrids against Leishmania donovani revealed that substitutions on the quinoline ring are critical for activity. nih.gov Specifically, methyl substitution at the R2 position of the quinoline ring enhanced activity against both promastigote and amastigote stages of the parasite.

| Compound Class | Target Organism | In Vitro Activity (IC50) | Reference |

|---|---|---|---|

| Quinoline-Metronidazole Hybrid (15i) | L. donovani (promastigote) | 5.42 µM | nih.gov |

| Quinoline-Metronidazole Hybrid (15i) | L. donovani (amastigote) | 3.75 µM | nih.gov |

| 7-chloro-4-quinolinylhydrazone (2a) | L. amazonensis (promastigote) | 52.5 µM | eurekaselect.com |

| 7-chloro-4-quinolinylhydrazone (2a) | L. amazonensis (amastigote) | 8.1 µM | eurekaselect.com |

| 7-chloro-4-quinolinylhydrazone (2j) | L. amazonensis (promastigote) | 21.1 µM | eurekaselect.com |

Antioxidant Properties (e.g., Radical Scavenging Assays)

Analogues of this compound have been investigated for their antioxidant potential through various in vitro radical scavenging assays. These studies are crucial as oxidative stress is a key pathological factor in many diseases.

The antioxidant capacity of quinoline derivatives is often evaluated using the 1,1-diphenyl-2-picryl-hydrazyl (DPPH) radical scavenging assay. In one study, newly synthesized 8-quinoline-N-substituted derivatives incorporating natural antioxidant portions like lipoic, caffeic, and ferulic acids were assessed. The caffeic acid-based derivatives, in particular, demonstrated good antioxidant activity, with radical scavenging percentages higher than caffeic acid itself at equivalent concentrations.

Another study evaluated a series of synthesized quinolines using DPPH, superoxide (B77818) radical, and hydroxyl radical scavenging assays. Two compounds, designated 3e and 3j, exhibited potent antioxidant activities, with IC50 values significantly lower than the standard antioxidants Vitamin C and Vitamin E in the respective assays. For instance, the DPPH radical scavenging IC50 values for compounds 3e and 3j were 3.39 µg/mL and 2.54 µg/mL, respectively, compared to 35.13 µg/mL for Vitamin C. Similarly, their hydroxyl radical scavenging activity was markedly higher than that of Vitamin E.

Further research on 2-chloroquinoline-3-carbaldehyde (B1585622) derivatives confirmed their significant ability to reduce DPPH radicals. One derivative, compound 1g, showed particularly high radical scavenging activity of 92.96% at a 0.2 mM concentration, surpassing the commercial antioxidant butylated hydroxytoluene (BHT). These findings underscore the potential of the quinoline scaffold in designing effective antioxidant agents.

| Compound | Assay | IC50 Value (µg/mL) | Standard (IC50 µg/mL) | Reference |

|---|---|---|---|---|

| Quinoline Derivative (3e) | DPPH Radical Scavenging | 3.39 | Vitamin C (35.13) | |

| Quinoline Derivative (3j) | DPPH Radical Scavenging | 2.54 | Vitamin C (35.13) | |

| Quinoline Derivative (3e) | Superoxide Radical Scavenging | 8.22 | Vitamin C (27.34) | |

| Quinoline Derivative (3j) | Superoxide Radical Scavenging | 6.54 | Vitamin C (27.34) | |

| Quinoline Derivative (3e) | Hydroxyl Radical Scavenging | 5.67 | Vitamin E (41.82) | |

| Quinoline Derivative (3j) | Hydroxyl Radical Scavenging | 4.11 | Vitamin E (41.82) |

Molecular Mechanism of Action Investigations (In Vitro)

Understanding the molecular targets and mechanisms of action is fundamental to drug development. For analogues of this compound, in vitro investigations have focused on enzyme inhibition and interactions with DNA, often supported by computational modeling.

Enzyme Inhibition Studies (e.g., Peptide Deformylase, c-Met Kinase)

Peptide Deformylase (PDF): Peptide deformylase is an essential bacterial metalloenzyme, making it an attractive target for novel antibacterial agents. Recent research has identified quinoline derivatives as potential PDF inhibitors. A series of new quinoline compounds derived from 6-amino-4-methyl-1H-quinoline-2-one were designed and synthesized to function as PDF inhibitors. In vitro antibacterial screening of these compounds showed excellent minimum inhibitory concentration (MIC) values (ranging from 3.12 to 50 µg/mL) against both Gram-positive and Gram-negative bacteria. These studies suggest that the quinoline scaffold can be effectively utilized to develop inhibitors that disrupt bacterial protein synthesis.

c-Met Kinase: The c-Met receptor tyrosine kinase is a well-established target in cancer therapy due to its role in tumor growth, invasion, and metastasis. The 4-anilinoquinoline scaffold is a key pharmacophore in many c-Met inhibitors. A study on 6,7-dimethoxy-4-anilinoquinolines bearing a benzimidazole (B57391) moiety identified them as potent c-Met inhibitors. Many compounds in this series exhibited remarkable potency, with compound 12n showing the most potent inhibitory activity against c-Met with an IC50 value of 0.030 µM. Structure-activity relationship analyses indicated that the nature and position of substituents on the phenyl ring attached to the benzimidazole fragment were crucial for optimizing c-Met inhibitory potency. The potent anticancer activities of these compounds against various cancer cell lines were found to be consistent with their c-Met kinase inhibitory activities.

| Compound | c-Met Kinase Inhibition IC50 (µM) | Reference |

|---|---|---|

| 12a | 0.142 ± 0.012 | |

| 12d | 0.075 ± 0.009 | |

| 12g | 0.046 ± 0.005 | |

| 12j | 0.038 ± 0.006 | |

| 12n | 0.030 ± 0.008 | |

| Cabozantinib (Reference) | 0.021 ± 0.003 |

DNA Binding and Intercalation Studies

The planar aromatic structure of the quinoline ring system allows its analogues to interact directly with DNA, a mechanism central to the activity of many antimicrobial and anticancer agents. These interactions can occur through intercalation between base pairs or binding within the minor groove.

Luzopeptins, a class of antibiotics containing two quinoline chromophores, are known to bisintercalate into the DNA double helix. This mode of binding, while fundamental to their action, is complex and not solely determined by the quinoline moieties. More broadly, the ability of the quinoline backbone to intercalate can lead to conformational changes in DNA, ultimately causing strand breaks and cytotoxicity.

Recent studies have shown that certain quinoline-based compounds can inhibit the function of DNA-acting enzymes, such as DNA methyltransferases, through intercalation. This represents a non-nucleotide-based inhibition mechanism where the compound interacts with the DNA substrate while it is bound by the enzyme. In silico studies have also supported the DNA-binding capabilities of quinoline analogues. The detailed interaction of 2,4-disubstituted quinoline-3-carboxylic acid derivatives with a DNA dodecanucleotide sequence showed that the compounds bind within the A/T minor groove region of a B-DNA duplex through hydrogen bonding. This confirms that quinoline derivatives can target DNA through multiple interaction modes.

Insights from Molecular Docking and Binding Affinity Analysis with Biological Targets

Molecular docking is a powerful computational tool used to predict the binding modes and affinities of small molecules to macromolecular targets, providing crucial insights for rational drug design. Numerous studies have employed this technique to investigate the interactions of quinoline analogues with various biological targets.

Docking studies on a series of N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives against the main protease of the COVID-19 virus (PDB ID: 6LU7) predicted favorable binding energies, ranging from -5.4 to -8.0 kcal/mol. The analysis revealed key hydrogen bond interactions with critical amino acid residues in the active site, such as GLU166, CYS145, and GLY143, suggesting these compounds as potential inhibitors.

In the context of anticancer research, docking of newly designed quinoline derivatives into the active site of Serine/threonine-protein kinase 10 (STK10) showed binding affinities ranging from -5.1 to -7.9 kcal/mol, which were more stable than a reference ligand. Similarly, docking simulations of 6,7-dimethoxy-4-anilinoquinolines into the ATP-binding site of c-Met kinase have helped to elucidate their binding mode and rationalize their potent inhibitory activity observed in vitro. These computational analyses consistently highlight the ability of the quinoline core to anchor within binding pockets via hydrogen bonds and hydrophobic interactions, guiding the strategic placement of substituents to enhance binding affinity and selectivity.

| Compound | Target Protein | Binding Energy (kcal/mol) | Interacting Residues | Reference |

|---|---|---|---|---|

| Compound I | COVID-19 Mpro (6LU7) | -8.0 | GLU166, LEU141, CYS145, GLY143 | |

| Compound IIa | COVID-19 Mpro (6LU7) | -7.7 | GLU166, LEU141, HIS163 | |

| Compound IIb | COVID-19 Mpro (6LU7) | -7.2 | SER144, CYS145 | |

| Designed Ligand 7 | STK10 (6I2Y) | -7.9 | Not specified | |

| Designed Ligand 3 | STK10 (6I2Y) | -7.5 | Not specified |

Analytical Methods for Characterization and Quantification in Research Settings

Spectroscopic Characterization Techniques

Spectroscopic methods are instrumental in elucidating the molecular structure of 4-Chloro-7,8-difluoroquinolin-3-amine by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, ¹⁵N applications)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, various NMR techniques would be employed to characterize its unique structure.

¹H NMR would provide information on the number and environment of hydrogen atoms. The aromatic protons on the quinoline (B57606) ring system are expected to appear in the downfield region of the spectrum, typically between 7.0 and 8.5 ppm. The amine (-NH₂) protons would likely present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR spectroscopy identifies the different carbon environments in the molecule. The spectrum would show distinct signals for each of the nine carbon atoms, with the carbons attached to electronegative atoms (Cl, F, N) appearing at characteristic chemical shifts.

¹⁹F NMR is particularly informative for this compound due to the presence of two fluorine atoms. The spectrum would reveal the chemical shifts and coupling constants of the fluorine atoms at the C7 and C8 positions, providing valuable information about their electronic environment and their spatial relationship with neighboring atoms.

¹⁵N NMR , while less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, could offer direct insight into the electronic environment of the two nitrogen atoms within the quinoline ring and the amine group.

A summary of expected NMR data is presented below:

| Nucleus | Expected Chemical Shift Range (ppm) | Key Correlations |

| ¹H | 7.0 - 8.5 (aromatic), variable (amine) | Signals corresponding to protons on the quinoline core and the amine group. |

| ¹³C | 110 - 160 | Distinct signals for each carbon atom in the quinoline ring system, including those bonded to Cl, F, and N. |

| ¹⁹F | Specific to fluoroquinolines | Resonances for the fluorine atoms at the C7 and C8 positions, with characteristic coupling patterns. |

| ¹⁵N | Specific to heterocyclic amines | Signals for the nitrogen atoms in the quinoline ring and the exocyclic amine group. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various bonds.

Key expected vibrational frequencies include:

N-H stretching of the primary amine group, typically appearing as two bands in the range of 3300-3500 cm⁻¹.

C=N and C=C stretching vibrations from the quinoline ring system, expected in the 1500-1650 cm⁻¹ region.

C-F stretching vibrations, which are typically strong and found in the 1000-1300 cm⁻¹ region.

C-Cl stretching , which would appear at lower frequencies, generally in the 600-800 cm⁻¹ range.

Aromatic C-H stretching would be observed above 3000 cm⁻¹.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |

| Amine (N-H) | 3300 - 3500 | Stretching |

| Aromatic C-H | > 3000 | Stretching |

| C=N / C=C | 1500 - 1650 | Stretching |

| C-F | 1000 - 1300 | Stretching |

| C-Cl | 600 - 800 | Stretching |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound (C₉H₅ClF₂N₂), the high-resolution mass spectrum would confirm its elemental composition.

The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of chlorine, an isotopic peak (M+2) with an intensity of approximately one-third of the molecular ion peak is expected. The fragmentation pattern would provide further structural confirmation, with potential fragmentation pathways including the loss of chlorine, fluorine, or the amine group.

| Analysis Type | Expected Result |

| Molecular Weight | Confirmed by the molecular ion peak (m/z). |

| Isotopic Pattern | Presence of an M+2 peak characteristic of a chlorine-containing compound. |

| Fragmentation | Characteristic fragments resulting from the loss of substituents, aiding in structural elucidation. |

Chromatographic Separation and Purity Assessment Methods (e.g., HPLC, TLC)

Chromatographic techniques are essential for separating the compound from impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of this compound. A reversed-phase HPLC method would likely be employed, using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection is typically performed using a UV detector at a wavelength where the compound exhibits maximum absorbance. The purity is determined by the area percentage of the main peak in the chromatogram.

Thin-Layer Chromatography (TLC) is a simpler and faster chromatographic method used for monitoring reaction progress and for preliminary purity checks. A suitable stationary phase (e.g., silica (B1680970) gel) and mobile phase would be selected to achieve good separation. The compound's spot would be visualized under UV light, and its retention factor (Rf) value would be characteristic under the specific conditions used.

| Technique | Method Details | Purpose |

| HPLC | Reversed-phase, C18 column, UV detection. | High-resolution purity assessment. |

| TLC | Silica gel stationary phase, visualization under UV light. | Rapid purity checks and reaction monitoring. |

Future Research Directions and Identification of Research Gaps for 4 Chloro 7,8 Difluoroquinolin 3 Amine

Exploration of Novel and Efficient Synthetic Pathways to Enhance Yields and Regioselectivity

A significant research gap exists in the dedicated synthesis of 4-Chloro-7,8-difluoroquinolin-3-amine. While general methods for the synthesis of 4-aminoquinolines are established, optimizing these for the specific electronic and steric properties imparted by the 7,8-difluoro substitution is crucial. Most 4-aminoquinolines are prepared via direct coupling of 4-chloroquinolines with an amine substrate through nucleophilic aromatic substitution (SNAr) nih.gov. Future research should focus on adapting and refining these pathways.

Key Research Objectives:

Development of a Multi-step Synthesis from Available Precursors: A plausible route could involve the cyclization of a suitably substituted aniline (B41778) to form the quinoline (B57606) core, followed by chlorination and amination. A potential starting material could be a difluoro-substituted aniline, the synthesis of which would be the initial challenge.

Optimization of Reaction Conditions: Systematic investigation of solvents, temperatures, catalysts, and reaction times will be necessary to maximize the yield of the desired product. For instance, in related syntheses of 4-amino-7-chloroquinoline derivatives, reactions are often heated at high temperatures (120-130 °C) for several hours nih.gov. The electron-withdrawing nature of the fluorine atoms in the target compound might necessitate milder or more tailored conditions to avoid side reactions.

Microwave-Assisted and Flow Chemistry Approaches: To improve efficiency and scalability, modern synthetic techniques should be explored. Microwave-assisted synthesis has been shown to accelerate the formation of 4-aminoquinolines, often leading to higher yields in shorter reaction times nih.gov.

Regioselectivity Control: Ensuring the precise placement of the amine group at the 3-position is paramount. The synthetic strategy must be designed to avoid the formation of other isomers, which could be a challenge depending on the chosen pathway.

| Synthetic Approach | Potential Advantages | Key Challenges | Illustrative Precursors |

| Classical Multi-step Synthesis | Well-established chemistry, adaptable | Potentially low overall yield, harsh conditions | Difluoroanilines, malonic acid derivatives |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | Scale-up limitations, requires specialized equipment | 4,7-dichloroquinoline (B193633) analogs |

| Catalytic Amination | Milder reaction conditions, high efficiency | Catalyst cost and sensitivity | 3-bromo-4-chloro-7,8-difluoroquinoline |

In-Depth Mechanistic Studies of Specific Chemical Transformations and Reactivity Patterns

The reactivity of this compound is largely unexplored. The interplay between the electron-donating amine group and the electron-withdrawing chloro and difluoro substituents is expected to result in unique reactivity.

Areas for Mechanistic Investigation:

Nucleophilic Aromatic Substitution (SNAr): The chlorine at the 4-position is the most likely site for nucleophilic attack. Kinetic studies comparing its displacement with that in other 4-chloroquinolines would provide valuable insight into the electronic effects of the 7,8-difluoro substitution. The reaction of 4-chloroquinolines with various nucleophiles like amines and thiols is a well-documented transformation mdpi.comresearchgate.net.

Metal-Catalyzed Cross-Coupling Reactions: The chloro group at the 4-position could be a handle for Suzuki, Buchwald-Hartwig, and other cross-coupling reactions, allowing for the introduction of a wide range of substituents to build molecular complexity.

Reactivity of the Amine Group: The nucleophilicity and basicity of the 3-amino group should be quantitatively assessed, as this will govern its reactivity in acylation, alkylation, and other derivatization reactions.

Advanced Computational Modeling for Highly Predictive SAR and Detailed Mechanism Elucidation

Computational chemistry offers a powerful tool to predict the properties and reactivity of this compound and to guide synthetic and biological testing efforts.

Computational Approaches to Be Employed:

Density Functional Theory (DFT): DFT calculations can be used to determine the electronic structure, molecular orbital energies (HOMO/LUMO), and electrostatic potential of the molecule. This information can help in predicting its reactivity and potential sites for metabolic modification researchgate.net.

Quantitative Structure-Activity Relationship (QSAR): Once a series of derivatives with corresponding biological activity data is generated, QSAR models can be developed to identify the key molecular descriptors that correlate with activity. Such models have been successfully applied to other classes of quinolines, including fluoro-substituted analogs, to predict their antiplasmodial and antitubercular activities nih.govnih.gov.

Molecular Docking: If a biological target is identified, molecular docking studies can be used to predict the binding mode and affinity of this compound and its derivatives. This can provide a rational basis for the design of more potent analogs.

Reaction Mechanism Modeling: Computational modeling can be used to elucidate the transition states and reaction pathways of key synthetic transformations, aiding in the optimization of reaction conditions.

| Computational Method | Predicted Properties | Application in Research |

| DFT | Electronic structure, reactivity indices, spectroscopic properties | Guiding synthesis, predicting metabolic stability |

| QSAR | Correlation of molecular structure with biological activity | Designing new analogs with enhanced potency |

| Molecular Docking | Binding modes, interaction energies with biological targets | Target-based drug design, prioritizing compounds for synthesis |

Broader Spectrum Biological Activity Screening and Target Identification (excluding human clinical data)

The biological activity of this compound is currently unknown. A broad, unbiased screening approach is necessary to identify its potential therapeutic applications.

Recommended Screening Panels:

Anticancer Screening: Many quinoline derivatives have demonstrated significant cytotoxic effects against various cancer cell lines nih.gov. Screening against a panel of human cancer cell lines (e.g., NCI-60) would be a logical first step.

Antimicrobial and Antiviral Screening: Quinolines are known for their antimicrobial properties. The compound should be tested against a range of pathogenic bacteria, fungi, and viruses, including drug-resistant strains nih.govresearchgate.net.

Antiparasitic Screening: The 4-aminoquinoline (B48711) scaffold is the basis for several antimalarial drugs. Therefore, screening against Plasmodium falciparum and other parasites is highly warranted mdpi.com.

Enzyme Inhibition Assays: Screening against a panel of therapeutically relevant enzymes, such as kinases and proteases, could reveal novel mechanisms of action.

Investigation of Unique Molecular Targets and Modes of Action (In Vitro/Preclinical Focus)

Once a promising biological activity is identified, the next critical step is to elucidate the underlying mechanism of action and identify the molecular target(s).

Strategies for Target Identification:

Affinity-Based Methods: If the compound shows high potency, affinity chromatography or related techniques using a derivatized version of the molecule could be employed to isolate its binding partners from cell lysates.

Genetic and Proteomic Approaches: Techniques such as thermal proteome profiling (TPP) or yeast three-hybrid systems can identify protein targets without the need for chemical modification of the compound.

Pathway Analysis: Gene expression profiling (e.g., RNA-Seq) of cells treated with the compound can reveal which cellular pathways are perturbed, providing clues about its mode of action.

Investigation of Known Quinoline Targets: Based on its structure, known targets of similar quinoline derivatives should be investigated. For example, a structurally related compound, FX-909 (a 5,7-difluoroquinolinone), is a covalent inverse agonist of Peroxisome Proliferator-Activated Receptor γ (PPARγ) acs.org.

Development of Robust and Scalable Analytical Methodologies for Complex Matrices (research samples)

To support all aspects of its research and development, robust analytical methods for the detection and quantification of this compound in various research samples (e.g., reaction mixtures, cell culture media) are essential.

Key Analytical Methods to be Developed:

High-Performance Liquid Chromatography (HPLC): An HPLC method with UV or mass spectrometric detection will be the workhorse for purity assessment and quantification. Method development will involve optimizing the stationary phase, mobile phase composition, and detector settings sielc.com.

Mass Spectrometry (MS): High-resolution mass spectrometry can be used for structural confirmation and for the identification of metabolites and degradation products. Tandem mass spectrometry (MS/MS) will be crucial for structural elucidation nih.govresearchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Comprehensive 1D and 2D NMR studies will be required for the unambiguous structural characterization of the compound and any synthesized derivatives.

Pre-column Derivatization for Enhanced Detection: For trace analysis, pre-column derivatization with a fluorogenic reagent could be explored to enhance detection sensitivity, a common strategy for amines dergipark.org.tr.

| Analytical Technique | Primary Application | Key Parameters for Optimization |

| HPLC-UV/MS | Purity analysis, quantification, metabolite identification | Column chemistry, mobile phase gradient, ionization source |

| High-Resolution MS | Exact mass determination, structural elucidation | Mass analyzer type, fragmentation method |

| NMR Spectroscopy | Unambiguous structure determination | Solvent, magnetic field strength, pulse sequences |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Chloro-7,8-difluoroquinolin-3-amine, and how can intermediates be stabilized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including halogenation and amination. For example, intermediates like 7-chloroquinolin-4-amine derivatives can be synthesized via reductive amination using NaHB(OAc)₃, followed by purification via column chromatography (10–20% methanol in dichloromethane) . Stabilizing reactive intermediates (e.g., fluorinated or chlorinated aryl amines) requires inert atmospheres (N₂/Ar) and low-temperature storage to prevent decomposition .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for verifying substituent positions. For instance, aromatic protons in quinoline derivatives show distinct splitting patterns (e.g., δ 8.64 ppm for quinoline-H) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 369.067 94 for C₁₉H₁₅Cl₂N₄) .

- Elemental Analysis : Validate C, H, N content to ensure stoichiometric accuracy .

Q. How can density functional theory (DFT) models predict the electronic properties of this compound?

- Methodological Answer : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy for thermochemical properties like ionization potentials and electron affinities. Basis sets such as 6-31G* are recommended for halogenated systems .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorine/chlorine substitution) impact the antimalarial activity of quinoline derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Fluorine at the 7,8-positions enhances lipophilicity and target binding, while chlorine at position 4 improves metabolic stability. In vitro antimalarial assays (e.g., SYBR Green I fluorescence assays) quantify IC₅₀ values, with modifications tracked via dose-response curves .

- Comparative Analysis : Test derivatives against Plasmodium falciparum strains to identify resistance profiles .

Q. What strategies mitigate side reactions during the synthesis of halogenated quinoline intermediates?

- Methodological Answer :